2-(2-Methoxy-6-methylphenoxy)ethanamine
Description
2-(2-Methoxy-6-methylphenoxy)ethanamine is a substituted phenoxyethanamine derivative characterized by a phenoxy group attached to the second carbon of an ethanamine backbone. The phenyl ring is substituted with a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 6-position. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~1.8) and a molecular weight of 193.23 g/mol (C₁₀H₁₅NO₂).
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methoxy-6-methylphenoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-3-5-9(12-2)10(8)13-7-6-11/h3-5H,6-7,11H2,1-2H3 |
InChI Key |
VDBGXMVCCIXRIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-6-methylphenoxy)ethanamine typically involves the reaction of 2-methoxy-6-methylphenol with ethylene oxide in the presence of a base to form 2-(2-methoxy-6-methylphenoxy)ethanol. This intermediate is then converted to 2-(2-methoxy-6-methylphenoxy)ethanamine through a reductive amination process using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of 2-(2-Methoxy-6-methylphenoxy)ethanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-6-methylphenoxy)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted phenoxy compounds.
Scientific Research Applications
2-(2-Methoxy-6-methylphenoxy)ethanamine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-6-methylphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted Phenoxyethanamines
Key Observations :
- Halogenated derivatives (e.g., 2C-B) exhibit higher molecular weights and altered electronic properties due to electronegative substituents.
Physicochemical Properties
Quantum molecular descriptors (e.g., HOMO-LUMO gap, dipole moment) for substituted phenethylamines highlight the impact of substitution patterns:
Table 2: Computed Molecular Descriptors (Adapted from )
| Compound | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) | LogP | Electrophilicity Index (eV) |
|---|---|---|---|---|
| 2-(2,5-Dimethoxyphenyl)ethanamine (2C-H) | 3.8 | 6.2 | 1.6 | 1.4 |
| 2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) | 4.1 | 5.9 | 2.3 | 1.6 |
| 2-(2-Methoxy-6-methylphenoxy)ethanamine (Predicted) | ~4.0 | ~6.0 | ~1.8 | ~1.5 |
Analysis :
- The 6-methyl group in the target compound likely reduces polarity compared to 2C-H, as methyl is less electronegative than methoxy.
- A narrower HOMO-LUMO gap (vs.
Key Research Findings
Steric Effects: The 6-methyl group in 2-(2-Methoxy-6-methylphenoxy)ethanamine may hinder π-π stacking interactions critical for receptor binding compared to 2,5-dimethoxy analogs .
Lipophilicity : Predicted logP (~1.8) indicates moderate blood-brain barrier permeability, similar to 2C-H but lower than halogenated analogs like 2C-B .
Chromatographic Behavior : Analogs with bulkier substituents (e.g., 6-methyl) exhibit longer retention times in reverse-phase HPLC, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
